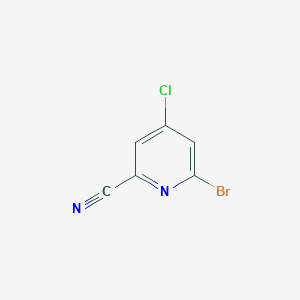

6-Bromo-4-chloropicolinonitrile

Description

6-Bromo-4-chloropicolinonitrile (C₆H₂BrClN₂) is a halogen-substituted picolinonitrile derivative characterized by a bromine atom at the 6-position and a chlorine atom at the 4-position on the pyridine ring. This substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science. Its reactivity is driven by the electron-withdrawing effects of the nitrile group and the halogens, which facilitate nucleophilic substitutions, cross-coupling reactions, and interactions with biological targets .

Properties

IUPAC Name |

6-bromo-4-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQXOWSQMDEGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloropicolinonitrile typically involves halogenation reactions of picolinonitrile. One common method is the bromination and chlorination of picolinonitrile using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogens.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloropicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of different halogenated or cyanated derivatives.

Scientific Research Applications

6-Bromo-4-chloropicolinonitrile is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-4-chloropicolinonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Substituent Position Isomers

The position of halogens significantly impacts chemical behavior and applications. Key comparisons include:

| Compound Name | Molecular Formula | Substituent Positions | Key Differences vs. 6-Bromo-4-chloropicolinonitrile |

|---|---|---|---|

| 6-Bromo-5-fluoropicolinonitrile | C₆H₂BrFN₂ | Br (6), F (5) | Fluorine at position 5 reduces steric hindrance, enhancing reactivity in aromatic substitutions . |

| 4-Bromo-6-chloropicolinonitrile | C₆H₂BrClN₂ | Br (4), Cl (6) | Reversed halogen positions alter electronic effects, reducing electrophilicity at the nitrile group . |

| 6-Bromo-4-methoxypicolinonitrile | C₇H₅BrN₂O | Br (6), OMe (4) | Methoxy group at position 4 increases electron density, favoring oxidation over nucleophilic reactions . |

Functional Group Variants

Modifications to the nitrile group or additional substituents further differentiate analogs:

| Compound Name | Molecular Formula | Functional Groups | Key Differences |

|---|---|---|---|

| 6-(Aminomethyl)-4-bromopicolinonitrile | C₇H₆BrN₃ | Br (4), NH₂CH₂ (6) | Aminomethyl group enables hydrogen bonding, enhancing bioactivity in kinase inhibition . |

| 6-Bromo-4-cyclopropoxypicolinonitrile | C₉H₇BrN₂O | Br (6), cyclopropoxy (4) | Cyclopropoxy group introduces ring strain, accelerating ring-opening reactions . |

| Methyl 6-bromo-4-chloropicolinate | C₇H₅BrClNO₂ | COOMe (ester) | Ester group increases hydrophobicity, improving membrane permeability in drug candidates . |

Chemical Reactivity

- Nucleophilic Aromatic Substitution : The 4-chloro and 6-bromo positions are highly reactive toward Suzuki-Miyaura couplings, with the nitrile group stabilizing transition states .

- Cross-Coupling Efficiency: Compared to 6-bromo-4-methoxypicolinonitrile, the chlorine atom in this compound enhances oxidative addition rates in palladium-catalyzed reactions .

- Hydrolysis Resistance : Unlike ester analogs (e.g., Methyl 6-bromo-4-chloropicolinate), the nitrile group resists hydrolysis under physiological conditions, making it suitable for prolonged biological studies .

Pharmaceutical Development

- Intermediate for Kinase Inhibitors: Used in synthesizing JAK2/STAT3 inhibitors, outperforming 6-bromo-4-methoxypicolinonitrile in yield and selectivity .

- PET Tracers : The nitrile group allows radiolabeling with ¹¹C, a feature absent in ester derivatives like Ethyl 6-bromo-4-chloropicolinate .

Material Science

- Liquid Crystals: The planar pyridine ring and halogen substituents enable mesophase stabilization, unlike non-halogenated analogs (e.g., 4-cyclopropoxypicolinonitrile) .

Biological Activity

6-Bromo-4-chloropicolinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and implications for therapeutic applications based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H3BrClN2

- Molecular Weight : 218.46 g/mol

- CAS Number : 1206248-51-2

This compound is a derivative of picolinonitrile, which has been studied for its interactions with various biological targets, particularly in the context of muscarinic acetylcholine receptors (mAChRs) .

Muscarinic Acetylcholine Receptors

One of the most significant areas of research regarding this compound involves its activity as a modulator of muscarinic acetylcholine receptors, specifically the M4 subtype. The M4 receptor is implicated in several neurological disorders, including schizophrenia and Alzheimer's disease.

-

Positive Allosteric Modulation :

- Studies have shown that compounds similar to this compound can act as positive allosteric modulators (PAMs) of the M4 receptor. These PAMs enhance the receptor's response to acetylcholine without directly activating the receptor themselves .

- The enhancement of M4 receptor activity has been linked to improvements in cognitive function and reductions in symptoms associated with hyperdopaminergic states .

-

Selectivity and Potency :

- Research indicates that modifications to the picolinonitrile structure can significantly influence the selectivity and potency of these compounds at mAChR subtypes. For instance, compounds with cyano or halogen substitutions often demonstrate improved binding affinity and selectivity for M4 over other subtypes like M1 and M2 .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on compounds related to this compound. The findings suggest that:

- Substituent Effects : The presence of bromine and chlorine at specific positions on the pyridine ring enhances the compound's ability to modulate M4 receptor activity. For example, variations in substituent size and electronegativity can lead to significant changes in pharmacological profiles .

| Compound | Substituents | EC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | Br, Cl | 50 | High |

| Compound B | F, Cl | 75 | Moderate |

| Compound C | Br, H | 200 | Low |

Case Studies

- Neuropharmacological Studies :

-

Clinical Implications :

- The potential therapeutic applications of this compound extend to treating neurodegenerative diseases where cholinergic dysfunction is evident. Its ability to selectively enhance M4 receptor activity may provide a novel approach to managing symptoms without the side effects associated with non-selective muscarinic agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.